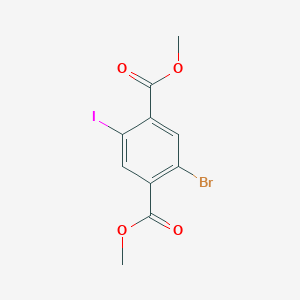
Dimethyl 2-bromo-5-iodoterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-bromo-5-iodoterephthalate is an organic compound with the molecular formula C({10})H({8})BrIO(_{4}). It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxylic acid groups are esterified with methanol. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-iodoterephthalate typically involves the halogenation of dimethyl terephthalate. One common method is the bromination followed by iodination of dimethyl terephthalate under controlled conditions. The reaction can be carried out as follows:
Bromination: Dimethyl terephthalate is dissolved in a suitable solvent such as dichloromethane. Bromine is then added dropwise to the solution at a low temperature (0-5°C) to ensure controlled reaction and prevent over-bromination. The reaction mixture is stirred until the bromination is complete.
Iodination: The brominated product is then subjected to iodination. This can be achieved by adding iodine and a suitable oxidizing agent, such as potassium iodate, to the reaction mixture. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-bromo-5-iodoterephthalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the aromatic ring can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Dimethyl 2-bromo-5-iodoterephthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism by which Dimethyl 2-bromo-5-iodoterephthalate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and iodine atoms, which can undergo substitution or coupling reactions. In medicinal chemistry, the compound’s biological activity would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-bromo-terephthalate: Lacks the iodine atom, making it less versatile in certain reactions.
Dimethyl 2-iodo-terephthalate: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.
Dimethyl terephthalate: The parent compound without any halogen substitutions, used widely in polymer production.
Uniqueness
Dimethyl 2-bromo-5-iodoterephthalate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecular architectures.
Propriétés
Formule moléculaire |
C10H8BrIO4 |
|---|---|
Poids moléculaire |
398.98 g/mol |
Nom IUPAC |
dimethyl 2-bromo-5-iodobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrIO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
Clé InChI |
IGHWOKFYMMHVAI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1I)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


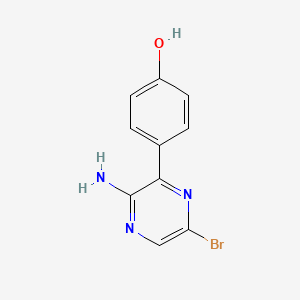

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
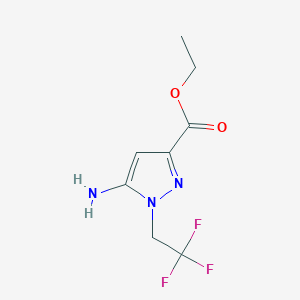
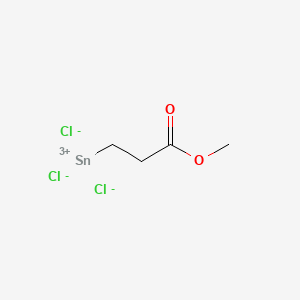


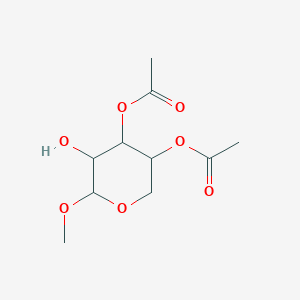
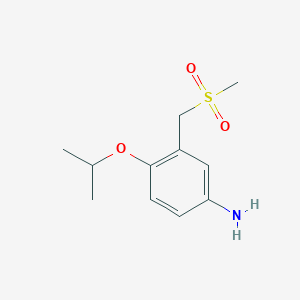
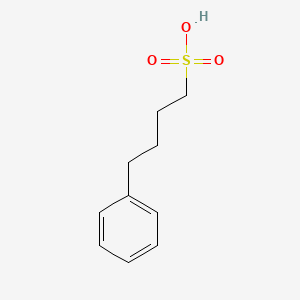


![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)
